![molecular formula C12H14BrN3O B3011983 (3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one CAS No. 94850-63-2](/img/structure/B3011983.png)
(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one, commonly known as BRD7389, is a small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in regulating gene expression. BET proteins are known to play a critical role in the development and progression of various diseases, including cancer, inflammation, and cardiovascular diseases.
科学的研究の応用
Fluorescent Sensors
- Application in Optical Signaling : Hydrazide-based fluorescent probes, such as poly 3-{[1-(2-hydrazino-2-oxoethyl)piperidin-4-ylidene]methyl}thiophene hydrochloride, have been developed for highly sensitive and selective optical signaling of ions like Cu2+ and Hg2+ in aqueous solutions. These probes show different emission characteristics and color changes upon reaction, enabling detection with the naked eye. This demonstrates a potential application of similar compounds in environmental monitoring and chemical analysis (Wang et al., 2014).
Synthetic Chemistry
- Synthesis of Novel Compounds : In synthetic chemistry, reactions involving compounds like 3-bromo-3-buten-2-one and piperidine have been studied. These reactions lead to the formation of various derivatives, indicating the role of similar chemical structures in the synthesis of new chemical entities. Such synthetic processes are foundational in developing new drugs and materials (Rulev et al., 2003).
Anticancer Research
- Development of Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as potential anticancer agents. This indicates the significance of piperidine derivatives in medicinal chemistry, particularly in designing new anticancer drugs (Rehman et al., 2018).
Crystallography and Molecular Structure
- Molecular Structure Studies : Compounds like 2-hydroxy-11-methyl-16-[(E)-4-methylbenzylidene]-13-(4-methylphenyl)-1,11-diazapentacyclo[12.3.1.02,10.03,8.010,14]octadeca-3(8),4,6-triene-9,15-dione, which bear resemblance to the queried chemical, have been studied for their crystal and molecular structure. Understanding such structures is crucial in the development of new materials and drugs (Kumar et al., 2010).
Analytical Chemistry
- Chiral Column Studies for Enantiomeric Resolution : The enantiomeric resolution of similar compounds, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, on a Chiralpak IA column has been studied. This illustrates the use of such chemicals in analytical chemistry, particularly in understanding chiral properties and developing methods for separating enantiomers (Ali et al., 2016).
Antimicrobial Research
- Synthesis for Antimicrobial Activities : The synthesis of derivatives such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its evaluation for antimicrobial activities demonstrates the potential use of similar structures in developing new antimicrobial agents (Ovonramwen et al., 2019).
特性
IUPAC Name |
(3Z)-3-[(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-8-4-5-10(9(13)7-8)15-16-11-3-2-6-14-12(11)17/h4-5,7,15H,2-3,6H2,1H3,(H,14,17)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHHTFWGVUINRJ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2CCCNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C\2/CCCNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


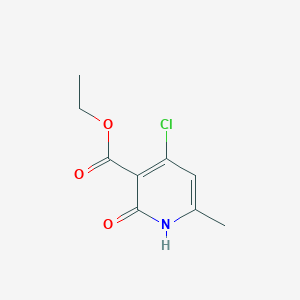
![N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3011902.png)
![3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3011903.png)
![methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate](/img/structure/B3011907.png)
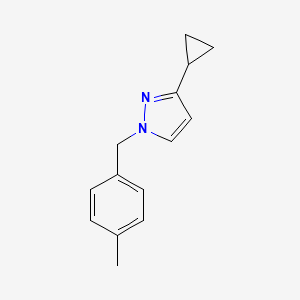
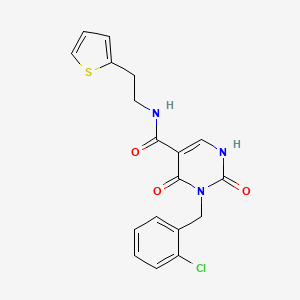
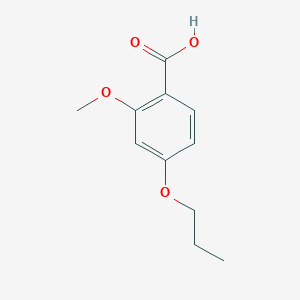
![N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B3011914.png)
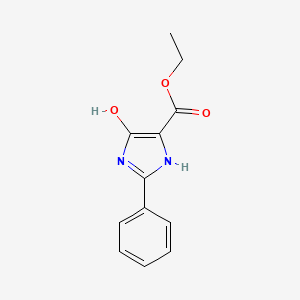
![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)
![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)
![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)